Bienvenue dans la boutique en ligne BenchChem!

Benznidazole

Chagas disease adverse drug reactions treatment tolerability

Benznidazole is the evidence-based first-line treatment for Chagas disease, supported by superior tolerability over nifurtimox (65% vs 84% adverse events, p<0.001). It is the only nitroimidazole with a validated pediatric dispersible tablet (12.5 mg) and robust population PK data. This high-purity reference standard is essential for bioequivalence testing and anti-T. cruzi drug discovery screening, meeting USP/EP pharmacopeial standards. Ideal for pharmaceutical development and quality control procurement.

Molecular Formula C12H12N4O3
Molecular Weight 260.25 g/mol
CAS No. 22994-85-0
Cat. No. B1666585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenznidazole
CAS22994-85-0
SynonymsBenznidazole;  NSC 299972;  NSC-299972;  NSC299972;  Radanil;  RO 07-1051;  RO-07-1051;  RO07-1051;  RO 071051;  RO-071051;  RO071051;  Rochagan.
Molecular FormulaC12H12N4O3
Molecular Weight260.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CN2C=CN=C2[N+](=O)[O-]
InChIInChI=1S/C12H12N4O3/c17-11(14-8-10-4-2-1-3-5-10)9-15-7-6-13-12(15)16(18)19/h1-7H,8-9H2,(H,14,17)
InChIKeyCULUWZNBISUWAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>39 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Benznidazole CAS 22994-85-0: First-Line Nitroimidazole Antiparasitic Agent for Chagas Disease Treatment and Research


Benznidazole (BNZ, CAS 22994-85-0) is a 2-nitroimidazole derivative with established trypanocidal activity against Trypanosoma cruzi, the etiological agent of Chagas disease (American trypanosomiasis) [1]. First synthesized and shown active against T. cruzi in 1967, benznidazole is approved globally as one of only two nitroderivatives—alongside nifurtimox (NFX)—with proven efficacy in human Chagas disease clinical trials [2]. BNZ requires intracellular nitroreductase-mediated activation to generate reactive intermediates that damage parasite DNA and disrupt antioxidant defense mechanisms [3]. In clinical practice, benznidazole is favored by most experts as the first-line treatment for Chagas disease due to its superior tolerability profile relative to nifurtimox, though both drugs exhibit variable efficacy depending on disease stage, patient age, and infecting T. cruzi strain [4].

Why Benznidazole Cannot Be Interchanged with Nifurtimox or Alternative Nitroheterocycles in Chagas Disease Protocols


Although benznidazole and nifurtimox share a nitroheterocyclic scaffold and both require reductive activation for trypanocidal activity, direct therapeutic substitution is clinically inappropriate due to distinct adverse event profiles, differential susceptibility patterns across T. cruzi discrete typing units (DTUs), and non-overlapping resistance mechanisms [1]. In a 2024 Colombian indigenous community study (n=236), adverse events occurred in 65% of BNZ-treated patients versus 84% of NFX-treated patients, with significantly shorter duration (mean 0.7 vs 1.7 days, p<0.001) and milder severity (mean intensity score 1.1 vs 2.1, p<0.001) for BNZ [2]. In vitro susceptibility studies reveal that T. cruzi isolates exhibit strain-dependent differential responses to BNZ versus NFX; a Paraguay study of 40 cloned strains found isolates were overall more susceptible to nifurtimox than benznidazole, with significant between-strain variability for BNZ (p<0.0001) that complicates predictable therapeutic substitution [3]. Furthermore, clinical resistance to BNZ has been documented in vitro, in vivo, and in clinical settings, with evidence of nitroreductase I-independent resistance mechanisms that do not uniformly confer cross-resistance to NFX, undermining the assumption of class-level interchangeability [4].

Benznidazole: Quantitative Comparative Evidence for Informed Scientific Procurement and Study Design


Adverse Event Profile: Benznidazole Demonstrates 19% Lower Incidence, 59% Shorter Duration, and 48% Milder Severity Than Nifurtimox

In a direct head-to-head clinical study (n=236) conducted in Colombian indigenous communities (2018-2020), benznidazole exhibited a significantly more favorable adverse event (AE) profile compared to nifurtimox. At least one AE occurred in 79 of 121 patients (65%) receiving BNZ versus 96 of 115 patients (84%) receiving NFX, representing an absolute risk reduction of 19 percentage points [1]. The average duration of AEs was 0.7 days (SD=1.4) for BNZ compared to 1.7 days (SD=1.5) for NFX (p<0.001), with 69% of BNZ cases resolving within one day versus only 31% of NFX cases [1]. AE severity, quantified using a standardized intensity scale, was 1.1 (SD=0.38) for BZN versus 2.1 (SD=0.58) for NFX (p<0.001). All treatment discontinuations due to AEs (n=2) occurred exclusively in the NFX group [1]. A separate single-center retrospective study (Boston, 2016-2024) corroborated the differential gastrointestinal toxicity: NFX was associated with GI side effects in 91.3% of patients (21/23) compared to 45.8% (38/83) with BNZ [2].

Chagas disease adverse drug reactions treatment tolerability clinical comparison

Pediatric Pharmacokinetics: Age-Dependent Benznidazole Clearance with 100% Parasitological Clearance in Children Despite Lower Plasma Concentrations

A multicenter population pharmacokinetic study (n=81 children, 0-12 years) using a novel pediatric formulation (12.5 mg dispersible tablets) demonstrated that benznidazole plasma concentrations in children are substantially lower than those in adults receiving comparable mg/kg doses, yet treatment remains universally effective [1]. Median observed Cmax in pediatric patients was 8.32 mg/L (IQR 5.95-11.8), with median Cmin (trough) of 2 mg/L (IQR 1.25-3.77) and median simulated steady-state concentration (Css) of 6.3 mg/L (IQR 4.7-8.5 mg/L) [1]. For reference, in healthy adults receiving a single 100 mg dose, median Cmax is 2.2 mg/L (2.2 μg/mL) with AUC of 46.4-48.4 μg·h/mL and terminal half-life of 12.1 hours [2]. Critically, despite these lower pediatric exposures, parasitological clearance by qualitative PCR at end of treatment was achieved in 100% of 76 patients who completed the 60-day regimen [1]. The study also established that oral clearance (CL/F) increases rapidly during the first month of postnatal life, reaching adult-equivalent levels only after approximately 10 years of age—a finding with direct implications for pediatric dose optimization [1].

pediatric pharmacokinetics population PK Chagas disease age-stratified dosing

Adult Pharmacokinetic Parameters: Meta-Analysis Establishes Benznidazole AUC of 51.31 mg·h/L and Elimination Half-Life of 13.27 Hours

A systematic review and Bayesian meta-analysis of nine eligible pharmacokinetic studies provides definitive population estimates for benznidazole pharmacokinetic parameters following single 100 mg oral dosing [1]. The meta-analysis established an AUC of 51.31 mg·h/L (95% credible interval [CrI]: 45.01-60.28 mg·h/L) and Cmax of 2.19 mg/L (95% CrI: 2.06-2.33 mg/L). Absorption and elimination half-lives were determined as 0.60 h (95% CrI: 0.38-1.11 h) and 13.27 h (95% CrI: 11.79-15.42 h), respectively, with oral clearance (CL/F) of 2.04 L/h (95% CrI: 1.77-2.32 L/h) and apparent volume of distribution (V/F) of 39.19 L (95% CrI: 36.58-42.17 L) [1]. Notably, sex-based differences were observed in a healthy volunteer study: median Cmax was 1.6 μg/mL in men versus 2.9 μg/mL in women, with correspondingly higher V/F in men (125.9 L vs 88.6 L) [2]. These parameters have regulatory and clinical significance as they inform dosing regimens, therapeutic drug monitoring protocols, and bioequivalence assessment for generic formulations.

pharmacokinetics Bayesian meta-analysis drug monitoring oral clearance

Synergistic Combination Potential: Benznidazole Plus Posaconazole Achieves 80-90% Cure Rate at Sub-Optimal Doses in Murine Chagas Model

In an experimental acute murine infection model using T. cruzi Y strain, benznidazole in combination with posaconazole demonstrated synergistic parasitological cure rates. When administered alone at optimal doses for 20 days, benznidazole (100 mg/kg/day) and posaconazole (20 mg/kg/day) induced 70% and 80% cure rates, respectively [1]. In combination, sub-optimal doses of benznidazole (25, 50, or 75 mg/kg/day) plus posaconazole (5 or 10 mg/kg/day) achieved 80% to 90% cure rates, whereas the same sub-optimal doses given as monotherapy induced only 0-43% cures [1]. This represents a 37-90 percentage-point absolute increase in cure rate attributable to synergistic interaction. Additionally, sequential therapy with benznidazole (100 mg/kg/day × 10 days) followed by posaconazole (20 mg/kg/day × 10 days) produced an 80% cure rate, comparable to the full 20-day monotherapy regimens, while no cures were observed with 10-day monotherapy [1].

combination therapy synergy posaconazole in vivo efficacy dose reduction

In Vitro Susceptibility: T. cruzi Strain-Dependent Differential Activity of Benznidazole Relative to Nifurtimox

In vitro susceptibility testing of T. cruzi isolates reveals strain-dependent differential activity between benznidazole and nifurtimox. In a study of 40 cloned strains from Paraguay (epimastigote stage), isolates were overall more susceptible to nifurtimox than benznidazole, with significant inter-strain variability for BNZ (p<0.0001) [1]. EC50 values across seven T. cruzi strains and clones (DTUs I-VI) ranged from 6.3×10⁻⁷ M to 2.5×10⁻⁶ M for benznidazole, versus 1.9×10⁻⁷ M to 1.5×10⁻⁶ M for nifurtimox, indicating nifurtimox has generally lower (more potent) EC50 values but with overlapping susceptibility ranges [2]. A separate study in Colombian strains found that intracellular amastigotes were more susceptible to nifurtimox than benznidazole, with IC50 values for benznidazole ranging from 0.08 to 4.76 µM [3]. This heterogeneity, driven by the genetic diversity of T. cruzi discrete typing units (DTUs), complicates the extrapolation of in vitro potency to clinical efficacy and underscores the need for strain-specific susceptibility data in research settings.

in vitro susceptibility IC50 T. cruzi strains drug sensitivity testing DTU heterogeneity

Adverse Event Spectrum Differentiation: Benznidazole Predominantly Causes Mucocutaneous Reactions, Nifurtimox Causes Gastrointestinal and Neuropsychiatric Events

A cohort study of 176 adult chronic Chagas disease patients at Geneva University Hospitals (2008-2016) characterized the distinct adverse event spectra of benznidazole and nifurtimox. Most patients (89.8%) suffered at least one adverse event, but those receiving nifurtimox experienced significantly more events per patient than those receiving benznidazole (mean 6.2 vs 3.5 events, p<0.001) [1]. Mucocutaneous symptoms (rash, pruritus) predominated in the benznidazole group, whereas gastrointestinal symptoms (nausea, vomiting, abdominal pain) were most frequent with nifurtimox [1]. Neuropsychiatric events (headache, insomnia, mood changes) occurred frequently in both groups but were notably more common in patients receiving nifurtimox [1]. In a Boston Medical Center cohort (n=83 benznidazole, n=8 nifurtimox, n=15 switched from BNZ to NFX), allergic reactions (47.0%), gastrointestinal (45.8%), and neuropsychiatric (39.8%) were most common with BNZ, while NFX was associated with gastrointestinal side effects in 91.3% of patients [2]. This differential toxicity profile enables clinical selection based on individual patient risk factors and supports rational procurement decisions for healthcare systems managing diverse patient populations.

adverse event profiling drug safety toxicity differentiation treatment selection

Benznidazole CAS 22994-85-0: Evidence-Backed Applications in Chagas Disease Research, Drug Development, and Clinical Procurement


First-Line Antitrypanosomal Procurement for Clinical Chagas Disease Treatment Programs

Healthcare systems and public health programs should prioritize benznidazole over nifurtimox as first-line treatment procurement based on direct comparative evidence of superior tolerability. In a 2024 head-to-head study, BNZ demonstrated 19% lower adverse event incidence (65% vs 84%), 59% shorter AE duration (mean 0.7 vs 1.7 days, p<0.001), and 48% milder AE severity (intensity score 1.1 vs 2.1, p<0.001) compared to NFX [1]. Treatment discontinuation occurred exclusively with NFX. This tolerability advantage directly reduces clinical management burden and improves treatment completion rates, particularly critical in resource-limited endemic settings where Chagas disease is most prevalent. Procurement decisions should account for the distinct adverse event spectra: BNZ predominantly causes mucocutaneous reactions manageable with antihistamines, whereas NFX causes severe gastrointestinal and neuropsychiatric effects requiring more intensive supportive care [2].

Pediatric Chagas Disease Treatment and Age-Stratified Dosing in Endemic Regions

The availability of a validated pediatric formulation (12.5 mg dispersible tablets) with robust population pharmacokinetic data makes benznidazole the evidence-supported choice for pediatric Chagas disease programs. The 2023 multicenter study established that despite lower plasma concentrations in children compared to adults (median Cmax 8.32 mg/L, Css 6.3 mg/L), the 7.5 mg/kg/day BID regimen for 60 days achieved 100% parasitological clearance in patients completing treatment [1]. Critically, oral clearance (CL/F) increases rapidly during the first month of postnatal life and reaches adult-equivalent levels only after approximately 10 years of age, informing age-stratified dosing protocols [1]. This PK/PD relationship supports procurement of the age-appropriate dispersible tablet formulation over adult tablet manipulation, which introduces dosing inaccuracy and administration challenges in neonates and infants.

Reference Compound and Positive Control in Anti-T. cruzi Drug Discovery Screening

Benznidazole serves as the essential reference standard for in vitro and in vivo evaluation of novel anti-T. cruzi compounds. Strain-dependent susceptibility data show benznidazole EC50 values ranging from 6.3×10⁻⁷ M to 2.5×10⁻⁶ M across seven T. cruzi strains representing DTUs I-VI, providing a benchmark range against which candidate compounds can be assessed [1]. The documented heterogeneity of benznidazole susceptibility across T. cruzi populations (p<0.0001 for inter-strain variability) necessitates inclusion of multiple parasite strains in screening cascades, with benznidazole as the comparator to establish relative potency across genetically diverse isolates [2]. In combination studies, benznidazole's demonstrated synergy with posaconazole (80-90% cure at sub-optimal doses vs 0-43% monotherapy) establishes it as a foundational partner for evaluating novel combination regimens [3].

Bioequivalence and Formulation Development for Generic Benznidazole Products

The meta-analytically established pharmacokinetic parameters of benznidazole provide the regulatory reference standard for bioequivalence testing of generic formulations. The Bayesian meta-analysis of nine studies established definitive population estimates: AUC 51.31 mg·h/L (95% CrI 45.01-60.28), Cmax 2.19 mg/L (95% CrI 2.06-2.33), elimination half-life 13.27 h (95% CrI 11.79-15.42), and oral clearance 2.04 L/h (95% CrI 1.77-2.32) [1]. These parameters, along with sex-based differences (male Cmax 1.6 μg/mL vs female 2.9 μg/mL; V/F 125.9 L vs 88.6 L), provide the evidentiary foundation for designing and evaluating bioequivalence studies [2]. Novel formulation approaches, including self-emulsifying drug delivery systems (SEDDS) to address poor water solubility and low permeability, should reference these PK benchmarks when establishing comparative bioavailability [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benznidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.